
1,10-Undecadiene-4,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Undecadiene-4,8-diol is an organic compound with the molecular formula C11H20O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Undecadiene-4,8-diol can be synthesized through several methods. One common approach involves the hydroxylation of alkenes. For instance, the dihydroxylation of 1,10-undecadiene using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3) can yield this compound . Another method involves the acid-catalyzed hydrolysis of an epoxide derived from 1,10-undecadiene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the desired diol .
Chemical Reactions Analysis
Types of Reactions: 1,10-Undecadiene-4,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alkanes and other reduced hydrocarbons.
Substitution: Halides and other substituted derivatives.
Scientific Research Applications
1,10-Undecadiene-4,8-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,10-Undecadiene-4,8-diol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to various biochemical pathways and effects, depending on the specific context and application . For example, in oxidation reactions, the hydroxyl groups can donate electrons, facilitating the formation of carbonyl compounds .
Comparison with Similar Compounds
1,10-Decanediol: Similar in structure but with a shorter carbon chain.
1,10-Undecadiene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
Uniqueness: 1,10-Undecadiene-4,8-diol is unique due to its dual hydroxyl groups and the presence of double bonds, which provide a versatile platform for various chemical modifications and applications .
Properties
CAS No. |
111512-38-0 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
undeca-1,10-diene-4,8-diol |
InChI |
InChI=1S/C11H20O2/c1-3-6-10(12)8-5-9-11(13)7-4-2/h3-4,10-13H,1-2,5-9H2 |
InChI Key |
IHIJVPXYQKLUON-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CCCC(CC=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
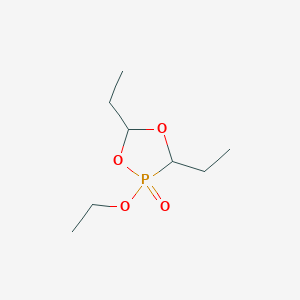

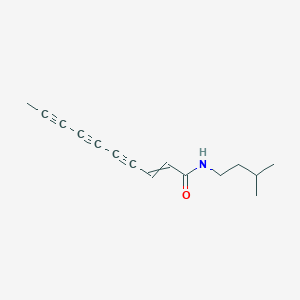
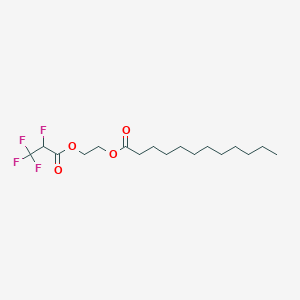
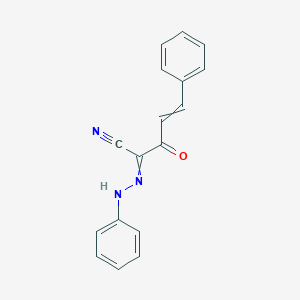
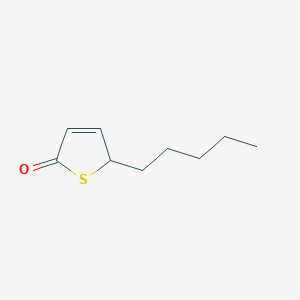
![9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol](/img/structure/B14318381.png)
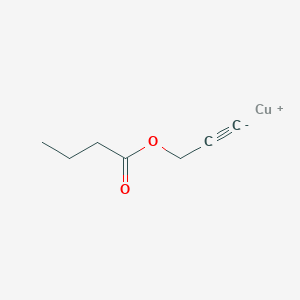
![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)

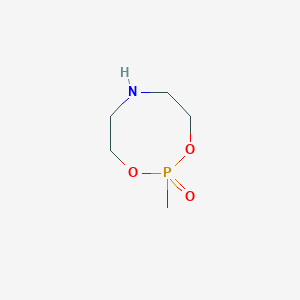
![Cyclohexene, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B14318411.png)
![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)
